molecular formula C8H15Br B13992875 1-(Bromomethyl)-3-propylcyclobutane

1-(Bromomethyl)-3-propylcyclobutane

Cat. No.: B13992875
M. Wt: 191.11 g/mol
InChI Key: FFLNTTATOGKAJX-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-3-propylcyclobutane is a brominated cyclobutane derivative featuring a bromomethyl (-CH2Br) group and a linear propyl (-CH2CH2CH3) substituent on the cyclobutane ring. The cyclobutane ring introduces significant ring strain (~26 kcal/mol), which may enhance reactivity in substitution or ring-opening reactions compared to less-strained cyclic or acyclic analogs .

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

1-(bromomethyl)-3-propylcyclobutane

InChI

InChI=1S/C8H15Br/c1-2-3-7-4-8(5-7)6-9/h7-8H,2-6H2,1H3

InChI Key

FFLNTTATOGKAJX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(C1)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-(Bromomethyl)-3-propylcyclobutane

General Synthetic Strategy

The most common and industrially relevant approach to prepare 1-(Bromomethyl)-3-propylcyclobutane involves the bromination of the corresponding cyclobutylmethanol derivative, specifically 3-propylcyclobutylmethanol. The key transformation is the substitution of the hydroxyl group (-OH) by a bromine atom (-Br) to form the bromomethyl moiety.

Triarylphosphite-Mediated Bromination in Polar Aprotic Solvents

A patented method (US20160355452A1 and US9809514B2) describes an efficient, high-purity synthesis of bromomethylcyclobutanes using a triarylphosphite reagent, typically triphenylphosphite, in combination with a bromine source in highly polar aprotic solvents such as dimethylformamide (DMF), sulfolane, or dimethylsulfoxide (DMSO).

Reaction Scheme
  • Solubilization : Triphenylphosphite is dissolved in a polar aprotic solvent (e.g., DMF).
  • Bromine Addition : Bromine is added at temperatures below 15°C to generate an active brominating species.
  • Temperature Control : The reaction mixture temperature is lowered to below 0°C after the bromine reacts with the phosphite.
  • Substrate Addition : 3-propylcyclobutylmethanol is added at temperatures below 0°C.
  • Product Recovery : The desired 1-(Bromomethyl)-3-propylcyclobutane is isolated with high purity.
Advantages
  • The use of triarylphosphite (triphenylphosphite) instead of triphenylphosphine enhances solubility and reactivity due to the increased polarity from the oxygen atoms bonded to phosphorus.
  • Polar aprotic solvents stabilize intermediates and allow higher reaction concentrations, improving productivity.
  • Low temperatures minimize side reactions such as ring opening of the strained cyclobutane ring.
  • The method yields highly pure bromomethylcyclobutane derivatives, essential for downstream applications.
Reaction Conditions Summary Table
Step Reagents/Conditions Temperature Notes
Solubilization Triphenylphosphite in DMF Ambient (~25°C) Ensures good solubility
Bromine Addition Bromine (Br2) < 15°C Controlled addition to avoid side reactions
Temperature Lowering Cooling < 0°C Limits exothermic side reactions
Substrate Addition 3-Propylcyclobutylmethanol < 0°C Maintains ring integrity
Product Recovery Isolation and purification Ambient High purity product

Alternative Methods

N-Bromosuccinimide (NBS) and Triphenylphosphite

Another method involves the reaction of cyclobutyl carbinol derivatives with N-bromosuccinimide and triphenylphosphite at approximately 40°C. However, this method is less suited for cyclopropane derivatives and may present challenges in controlling temperature and purity.

Use of Dimethylsulfonate or Tosylate Intermediates

Some literature describes preparing bromomethylcyclobutanes via nucleophilic substitution of dimethylsulfonate or tosylate intermediates with sodium bromide. This approach, however, generates heavier organic waste and is less environmentally favorable.

Reaction Challenges and Control Measures

  • Ring Strain Sensitivity : The cyclobutane ring is strained and prone to ring-opening side reactions, especially at elevated temperatures or under harsh conditions.
  • Exothermicity : The bromination reaction is exothermic; precise temperature control and efficient heat exchange are critical to prevent side reactions.
  • Impurity Profile : Impurities such as bromoalkenes can form and are difficult to separate due to similar boiling points; thus, reaction conditions are optimized for purity.

Summary Table of Preparation Methods

Method Key Reagents Solvent(s) Temperature Range Advantages Disadvantages
Triarylphosphite + Br2 (patented) Triphenylphosphite, Bromine DMF, DMSO, Sulfolane < 15°C to < 0°C High purity, scalable, less waste Requires low temperature control
NBS + Triphenylphosphite N-Bromosuccinimide, Triphenylphosphite Organic solvents ~40°C Established method Less suited for cyclobutane, higher temp
Tosylate/Dimesylate + NaBr Tosylate or dimethylsulfonate intermediate Various Ambient Straightforward substitution Heavy organic waste, lower atom economy

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-3-propylcyclobutane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.

    Oxidation Reactions: The compound can be oxidized to form 3-propylcyclobutanone or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can yield 3-propylcyclobutylmethanol.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

  • Substitution reactions yield alcohols or amines.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in alcohols.

Scientific Research Applications

1-(Bromomethyl)-3-propylcyclobutane has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for cyclobutane derivatives.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-3-propylcyclobutane involves its interaction with various molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially affecting their function and activity. The compound’s effects are mediated through these molecular interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural Isomers: 1-Bromo-3-isopropylcyclobutane

Key Differences :

  • Substituent Branching : The target compound has a linear propyl group, whereas 1-bromo-3-isopropylcyclobutane (C7H13Br, ChemSpider ID 52788465) features a branched isopropyl group. This difference impacts steric hindrance and physical properties.
  • Boiling Points : Branched isomers (e.g., isopropyl) typically exhibit lower boiling points due to reduced surface area and weaker intermolecular forces. For example, 1-bromo-3-methylbutane (linear) has a boiling point of ~142°C , while branched analogs may be lower.
  • Reactivity : Linear substituents may facilitate nucleophilic substitution (e.g., SN2) due to lower steric hindrance compared to branched groups .

Table 1 : Structural Comparison

Compound Substituent (Position 3) Molecular Formula Molecular Weight (g/mol)
1-(Bromomethyl)-3-propylcyclobutane Propyl (-CH2CH2CH3) C8H15Br 215.11 (calculated)
1-Bromo-3-isopropylcyclobutane Isopropyl (-CH(CH3)2) C7H13Br 177.085

Halogenated Cyclobutanes: 1-Bromo-3-chlorocyclobutane

Key Differences :

  • Halogen Type : Bromine (Br) is a better leaving group than chlorine (Cl) due to its lower electronegativity and larger atomic size. This makes brominated cyclobutanes more reactive in substitution reactions.
  • Applications : Bromo derivatives are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chloro analogs may require harsher conditions .

Dihalogenated Analogs: 3-(Bromomethyl)cyclobutyl Bromide

Key Differences :

  • Number of Halogens : The dihalogenated compound contains two bromine atoms, increasing its reactivity in sequential substitution reactions.
  • Synthetic Utility: Such compounds serve as bifunctional intermediates in polymer chemistry or dendrimer synthesis, whereas mono-halogenated derivatives like the target compound are suited for single-step functionalization .

Linear Bromoalkanes: 1-Bromo-3-methylbutane

Key Differences :

  • Linear analogs like 1-bromo-3-methylbutane lack this strain, favoring stability.
  • Physical Properties : Cyclic bromoalkanes generally have higher melting points due to restricted molecular motion. For instance, 1-bromo-3-methylbutane (CAS 107-82-4) is liquid at room temperature , while cyclic analogs may solidify.

Table 2 : Reactivity and Stability Comparison

Compound Ring Strain Preferred Reaction Type Typical Applications
1-(Bromomethyl)-3-propylcyclobutane High Ring-opening, SN2 Pharmaceuticals, Agrochemicals
1-Bromo-3-methylbutane None SN2, elimination Solvents, Alkylating agents

Research Findings and Limitations

  • Synthetic Challenges : Cyclobutane bromides often require specialized conditions (e.g., low-temperature lithiation) to minimize ring strain-induced side reactions .
  • Safety Considerations : Brominated compounds, including the target, necessitate careful handling due to toxicity and flammability risks (as seen in 1-bromo-3-methylbutane SDS) .
  • Data Gaps : Experimental data for 1-(Bromomethyl)-3-propylcyclobutane (e.g., NMR, melting point) are absent in the provided evidence; inferences are drawn from structural analogs.

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